molecular formula C5H6F5NO2 B12964719 2-Amino-4,4,5,5,5-pentafluoropentanoic acid CAS No. 15959-97-4

2-Amino-4,4,5,5,5-pentafluoropentanoic acid

Cat. No.: B12964719
CAS No.: 15959-97-4
M. Wt: 207.10 g/mol
InChI Key: WDXQGHPDMGJLFY-UHFFFAOYSA-N
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Description

2-Amino-4,4,5,5,5-pentafluoropentanoic acid is a fluorinated amino acid characterized by a pentafluoro substitution at the 4,4,5,5,5 positions of the pentanoic acid backbone and an amino group at the second carbon. This compound is part of the per- and polyfluoroalkyl substances (PFAS) family, known for their chemical stability and resistance to degradation. Its synthesis likely involves fluorinated precursors such as 4,4,5,5,5-pentafluoropentanol, as indicated in methods for related compounds .

Properties

CAS No.

15959-97-4

Molecular Formula

C5H6F5NO2

Molecular Weight

207.10 g/mol

IUPAC Name

2-amino-4,4,5,5,5-pentafluoropentanoic acid

InChI

InChI=1S/C5H6F5NO2/c6-4(7,5(8,9)10)1-2(11)3(12)13/h2H,1,11H2,(H,12,13)

InChI Key

WDXQGHPDMGJLFY-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)N)C(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,4,5,5,5-pentafluoropentanoic acid can be achieved through various methods. One common approach involves the dynamic kinetic resolution of the corresponding racemate. This method allows for the production of enantiomerically pure compounds, which are essential for pharmaceutical applications . The reaction typically involves the use of chiral auxiliaries and specific reagents to achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis techniques. These methods are designed to be operationally convenient and cost-effective, ensuring the availability of the compound for research and commercial purposes . The use of recyclable chiral auxiliaries and efficient reaction conditions are key factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,4,5,5,5-pentafluoropentanoic acid undergoes various chemical reactions, including substitution, oxidation, and reduction. The presence of fluorine atoms makes it highly reactive under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong bases, oxidizing agents, and reducing agents. The reaction conditions are typically tailored to achieve the desired transformation while maintaining the integrity of the fluorinated structure .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may lead to the formation of various derivatives with modified functional groups, while oxidation and reduction reactions can result in changes to the amino acid backbone .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs differ in fluorine substitution patterns, amino group positions, and stereochemistry. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Molecular Weight Fluorine Substituents Amino Position Key Properties
2-Amino-4,4,5,5,5-pentafluoropentanoic acid Not specified C₅H₇F₅NO₂ (inferred) ~193.08 (calculated) 4,4,5,5,5-pentafluoro C2 High polarity; likely persistent in environment
(S)-2-Amino-5,5,5-trifluoropentanoic acid 122565-28-0 C₅H₈F₃NO₂ 171.12 5,5,5-trifluoro C2 Chiral center (S-configuration); used in pharmaceutical research
4-Amino-5,5,5-trifluoropentanoic acid 70961-08-9 C₅H₈F₃NO₂ 171.12 5,5,5-trifluoro C4 Lower polarity due to distal amino group; limited environmental data
4-Amino-5,5-difluoropentanoic acid Not specified C₅H₉F₂NO₂ 153.13 5,5-difluoro C4 Reduced fluorination increases biodegradability potential
4,4,5,5,5-Pentafluoropentanoic acid (non-amino) 3637-31-8 C₅H₅F₅O₂ 192.09 4,4,5,5,5-pentafluoro None Higher logP (2.05) vs. amino analogs; used as a surfactant

Physicochemical Properties

  • Polarity: The pentafluoro substitution in this compound increases polarity compared to trifluoro analogs, as seen in early elution times of similar PFAS during chromatography . This polarity enhances solubility in aquatic environments.
  • Stability: Fluorine atoms impart thermal and chemical stability, but the amino group may introduce susceptibility to enzymatic degradation in biological systems.

Environmental Behavior

  • Persistence: Pentafluorinated compounds like this compound are predicted to be more environmentally persistent than trifluoro or difluoro analogs due to stronger C-F bonds . However, its environmental prevalence remains undocumented, unlike 5:3 FTCA, a regulated PFAS .
  • Mobility: High polarity facilitates entry into water systems, similar to 4,4,5,5,5-pentafluoro-2-methylpentanoic acid, which was detected in wastewater biosolids .

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